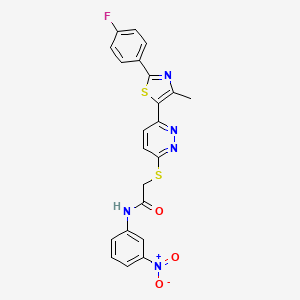

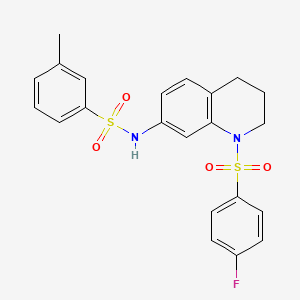

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to the compound , often involves the reaction of suitable amine precursors with sulfonyl chlorides or isothiocyanates. For example, sulfonamides have been synthesized by reacting 3,4-diaminobenzophenone, 8-aminoquinoline, or 2-picoylamine with 4-nitrobenzensulfonyl chloride, yielding compounds with varied biological activities (Cumaoğlu et al., 2015).

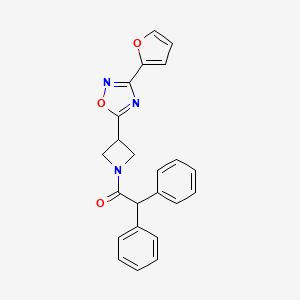

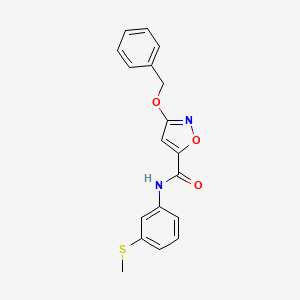

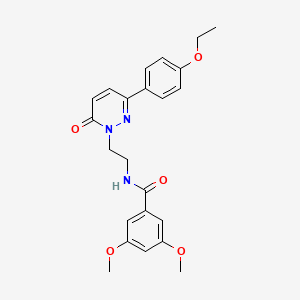

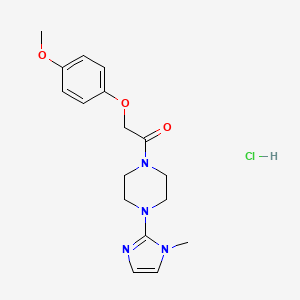

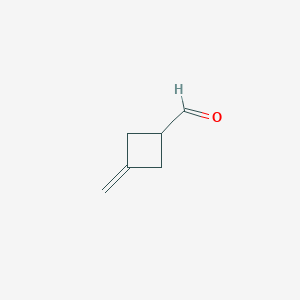

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, is characterized by the presence of a sulfonyl group attached to an amine group, forming the sulfonamide linkage. This structure is crucial for the compound's interaction with biological targets. Crystallographic studies provide insights into the compound's conformation and intermolecular interactions (Suchetan et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including the compound of interest, participate in various chemical reactions, reflecting their reactivity and functional group transformations. For instance, the Rh(III)-catalyzed defluorinative annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoate for the synthesis of isoquinolines showcases the compound's reactivity and potential for structural diversification (Li et al., 2022).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. Studies on closely related sulfonamide compounds reveal the impact of structural modifications on these physical properties, highlighting the importance of molecular design (Dudutienė et al., 2013).

Chemical Properties Analysis

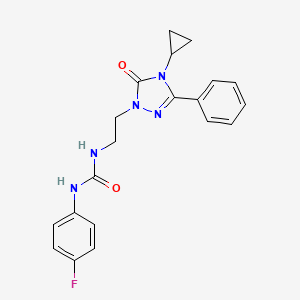

The chemical properties of N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, such as acidity, basicity, and reactivity toward nucleophiles or electrophiles, are crucial for its biochemical and therapeutic activities. The presence of the sulfonyl and amine groups contributes to its unique reactivity profile, making it a valuable candidate for further medicinal chemistry research (Mun et al., 2012).

Scientific Research Applications

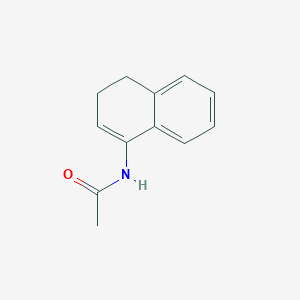

Synthesis and Biological Activities

Pro-apoptotic Effects and Anti-cancer Activity : Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects and anti-cancer activity. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential therapeutic applications in cancer treatment (Cumaoğlu et al., 2015).

Diels–Alder Reactions : N-sulfonyl substituted aza-ortho-xylylenes have been generated and engaged in Diels–Alder reactions, leading to the synthesis of tetrahydroquinoline and quinoline derivatives. This showcases the compound's utility in organic synthesis and the development of novel chemical entities (Consonni et al., 1996).

Antimicrobial Activity : Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been synthesized and displayed significant antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Janakiramudu et al., 2017).

Molecular Interactions and Mechanisms

Protein Kinase C Inhibition : A study introduced a fluorescent protein kinase C inhibitor, demonstrating its utility in tissue experiments by inhibiting the enzyme in a competitive manner, highlighting the compound's potential in research and therapeutic applications related to protein kinase regulation (Hagiwara et al., 1988).

Complexation with Zn2+ : The specific fluorophore complexation with Zn2+ has been studied, indicating applications in developing fluorescent probes for metal ion detection, which could have implications in biological imaging and diagnostics (Coleman et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c1-16-4-2-6-21(14-16)30(26,27)24-19-10-7-17-5-3-13-25(22(17)15-19)31(28,29)20-11-8-18(23)9-12-20/h2,4,6-12,14-15,24H,3,5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFAJCLINCBLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)